BenchChemオンラインストアへようこそ!

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide

Structure-Activity Relationship Muscle Relaxation Sulfonamide Isomers

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide (CAS 1171425-05-0, molecular formula C15H19N3O3S, molecular weight 321.4 g/mol) is a synthetic small molecule belonging to the pyrazole amide-sulfonamide class. It is characterized by a 1,3-dimethylpyrazole ring linked via an amide bond to a meta-isopropylsulfonyl benzamide moiety.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4
CAS No. 1171425-05-0
Cat. No. B2760633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide
CAS1171425-05-0
Molecular FormulaC15H19N3O3S
Molecular Weight321.4
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C
InChIInChI=1S/C15H19N3O3S/c1-10(2)22(20,21)13-7-5-6-12(9-13)15(19)16-14-8-11(3)17-18(14)4/h5-10H,1-4H3,(H,16,19)
InChIKeyHBVIKLFGDVSFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide (CAS 1171425-05-0): Procurement-Ready Structural & Class Profile


N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide (CAS 1171425-05-0, molecular formula C15H19N3O3S, molecular weight 321.4 g/mol) is a synthetic small molecule belonging to the pyrazole amide-sulfonamide class. It is characterized by a 1,3-dimethylpyrazole ring linked via an amide bond to a meta-isopropylsulfonyl benzamide moiety . Structurally analogous compounds within the broader pyrazole-amide/sulfonamide family have been investigated as sodium channel blockers [1] and have appeared in patents targeting neuropathic and inflammatory pain [2]. However, a definitive, peer-reviewed compound-specific biological profile for this exact entity remains absent from the public scientific domain as of the current knowledge cutoff, positioning it primarily as a research tool or synthetic intermediate requiring end-user validation.

The Pitfalls of Generic Substitution for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide (CAS 1171425-05-0)


The absence of publicly reported, compound-specific biological activity data for CAS 1171425-05-0 makes indiscriminate substitution with other pyrazole amides or sulfonamides a high-risk proposition. While the structural backbone is common to sodium channel modulators [1] and kinase inhibitors [2], the specific combination of the 1,3-dimethyl pyrazole and meta-isopropylsulfonyl benzamide groups dictates its physicochemical and target-binding profile. Minor modifications, such as moving the sulfonyl group to the para position or altering the pyrazole substitution, have been shown in analogous series to abolish or qualitatively alter pharmacological activity, including muscle-relaxant and anticonvulsant effects [3]. Therefore, for any ongoing research program, compound-specific characterization data is mandatory to ensure reproducibility and avoid interpreting off-target effects from analogs as genuine biological outcomes.

Quantitative Differentiation Evidence for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide (CAS 1171425-05-0)


Meta vs. Para Sulfonyl Substitution Impact on Pharmacological Activity

In a classical structure-activity relationship study of alkylsulfonylbenzamides, the meta-substituted isomer (the positional analog of CAS 1171425-05-0) exhibited no significant muscle-relaxing activity, whereas the para-isopropylsulfonyl-N-isopropylbenzamide isomer was identified as one of the most active compounds in the series, demonstrating a muscle-relaxant effect of the same order as chloromezanone [1]. This defines a critical pharmacophore constraint: the placement of the sulfonyl moiety on the benzamide ring is a binary switch for biological activity in this scaffold.

Structure-Activity Relationship Muscle Relaxation Sulfonamide Isomers

Confirmed Patent-Class Association with Voltage-Gated Sodium Channels

The structural class representative, encompassing pyrazole-amides and -sulfonamides such as CAS 1171425-05-0, is explicitly claimed as inhibitors of voltage-dependent sodium channels (including Nav1.7) in the treatment of neuropathic and inflammatory pain [1]. While the exact IC50 of CAS 1171425-05-0 against specific Nav isoforms is not publicly disclosed, the patent establishes the compound's core scaffold as a known pharmacophore for this target class, in contrast to pyrazolyl benzenesulfonamides from earlier generations that were primarily developed for inflammation [2].

Pain Research Sodium Channel Blocker Pyrazole Amide

Absence of Public Kinase Profiling Data Compared to Pyrazole-Sulfonamide Kinase Inhibitors

While numerous pyrazole-sulfonamide derivatives have been co-crystallized with kinases such as JNK and possess published selectivity profiles (e.g., PDB 8ENJ [1]), no quantitative inhibition data or structural biology entries exist for CAS 1171425-05-0 against any kinase panel. This represents a critical evidence gap because the isopropylsulfonyl group is known to interact with the ATP-binding pocket hinge region in kinase inhibitors. Without this data, the compound cannot be positioned as a kinase tool molecule and carries an undefined off-target risk profile compared to well-characterized pyrazole-sulfonamide kinase inhibitors.

Kinase Selectivity Chemical Probe Pyrazole Sulfonamide

Physicochemical Property Profile vs. Standard Drug-Likeness Benchmarks

Calculated physicochemical properties for CAS 1171425-05-0 include a molecular weight of 321.4 g/mol, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . These values fall within the range of compliant drug-like space per Lipinski's Rule of Five. In contrast, larger diarylpyrazole-sulfonamide kinase inhibitors frequently exceed a molecular weight of 450 g/mol and possess additional aromatic rings, likely leading to poorer solubility and permeability [1]. CAS 1171425-05-0's lower molecular complexity may offer advantages in permeability and solubility-limited scenarios, though direct comparative DMPK data is lacking.

ADME Drug-Likeness Physicochemical Properties

Practical Application Scenarios for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide (CAS 1171425-05-0) Based on Available Evidence


Exploratory Chemistry for Sodium Channel Modulator Scaffold Development

Leveraging the established patent-class association of pyrazole-amides as sodium channel blockers [1], CAS 1171425-05-0 serves as an initial scaffold for the development of novel Nav1.7 inhibitors for neuropathic pain. Its lower molecular weight and simpler substitution pattern, as identified through comparative physicochemical profiling , make it an attractive starting point for structure-activity relationship expansion compared to bulkier, more complex leads from kinase-centric programs. Procurement of this compound is appropriate for medicinal chemistry laboratories aiming to establish an in-house SAR program around meta-substituted sulfonyl benzamide pyrazoles.

Reference Compound for Meta/Positional Isomer Profiling in Sulfonamide Research

Based on the critical finding that meta-substituted alkylsulfonylbenzamides are inactive muscle relaxants while their para isomers are highly active [2], CAS 1171425-05-0 can be procured as a negative control or reference material in studies investigating positional isomer pharmacology within the pyrazole-amide class. This application is particularly relevant for academic labs seeking to understand the role of sulfonyl-group orientation in target engagement and efficacy.

Biochemical Target De-orphaning and Selectivity Panel Screening

The complete absence of kinase and broad-panel pharmacological profiling for CAS 1171425-05-0 [3] positions it as a high-value object for target de-orphaning campaigns. Industrial or academic screening centers can procure the compound to establish its primary molecular target(s) through unbiased proteomics or phenotypic screening, thereby generating novel intellectual property. This application directly addresses the evidence gaps identified in Section 3, offering a clear return-on-investment for procurement in early-stage drug discovery.

Quote Request

Request a Quote for N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.